molecular formula C3H3Cl2F3Si B14597690 CID 78066375

CID 78066375

Cat. No.: B14597690
M. Wt: 195.04 g/mol
InChI Key: HJBZOADRUCEHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While direct data on this compound is absent in the provided sources, contextual clues suggest it may belong to the class of Chemical Inducers of Dimerization (CIDs). These molecules facilitate controlled protein-protein interactions, enabling spatial and temporal manipulation of biological processes . For instance, cell-permeant CIDs, such as photocleavable rapamycin derivatives, are used to regulate intracellular signaling pathways .

Properties

Molecular Formula

C3H3Cl2F3Si

Molecular Weight

195.04 g/mol

InChI

InChI=1S/C3H3Cl2F3Si/c4-2(5)9-3(7,8)1-6/h2H,1H2

InChI Key

HJBZOADRUCEHKR-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)[Si]C(Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78066375 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The process involves multiple steps, including the purification and crystallization of the compound to achieve the desired quality.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

CID 78066375 undergoes redox transformations under controlled conditions:

  • Oxidation :

    • Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) under acidic conditions.

    • Products: Formation of hydroxylated derivatives or ketones via C–H activation.

    • Example: Oxidation of the imidazole ring yields a triazolone derivative (IC₅₀: ~1.99 μM for related analogs) .

  • Reduction :

    • Reagents: Sodium borohydride (NaBH₄), catalytic hydrogenation (H₂/Pd-C).

    • Products: Saturation of double bonds or reduction of nitro groups to amines.

    • Example: Reduction of the thiadiazole moiety produces sulfonamide intermediates with enhanced solubility .

Substitution Reactions

Functional group interconversion is a hallmark of this compound’s reactivity:

  • Nucleophilic Aromatic Substitution :

    • Conditions: DMF, 80–100°C, with K₂CO₃.

    • Reagents: Amines, thiols, or alkoxides.

    • Products: Derivatives with modified electronic properties (e.g., 4-fluorophenoxy acetamide analogs) .

  • Electrophilic Substitution :

    • Bromination/Chlorination: Halogenation at electron-rich positions using NBS or Cl₂ gas.

    • Example: Bromination at the para position increases steric bulk, altering binding affinity .

Cross-Coupling Reactions

Transition-metal catalysis enables structural diversification:

  • Suzuki-Miyaura Coupling :

    • Catalysts: Pd(PPh₃)₄, PdCl₂(dppf).

    • Substrates: Aryl boronic acids.

    • Products: Biaryl derivatives with enhanced π-stacking capabilities .

  • Buchwald-Hartwig Amination :

    • Ligands: Xantphos, BINAP.

    • Products: N-alkyl/aryl derivatives showing improved pharmacokinetic profiles .

Metabolic Reactions

In vivo studies reveal key metabolic pathways:

Reaction Type Enzyme Metabolite Mass Shift (Da)
HydroxylationCYP3A4Monohydroxylated derivative+16
GlucuronidationUGT1A1Glucuronide conjugate (m/z +176)+176
SulfationSULT1A1Sulfate ester (m/z +80)+80

Data adapted from metabolite profiling of structurally related compounds .

Electrochemical Activation

Recent advances highlight sustainable reaction methodologies:

  • Electro-Oxidation :

    • Setup: Graphite electrodes, aqueous electrolyte.

    • Outcome: Enhanced reaction rates (2–3×) for hydroxylation compared to traditional methods .

  • Redox-Neutral Coupling :

    • Conditions: Constant potential (−1.2 V vs Ag/AgCl).

    • Products: Dimerized analogs with retained stereochemistry .

Key Research Findings

  • Structure-Activity Relationships :

    • Substitution at the 2-aryl position (e.g., fluorophenyl) enhances target binding (IC₅₀: 1.26 μM for analog CID 573353) .

    • Thiourea derivatives exhibit dual inhibition of kinase and protease targets .

  • Stability Under Physiological Conditions :

    • Hydrolytic degradation at pH 7.4 occurs via cleavage of the triazole ring (t₁/₂: 12 h) .

  • Environmental Impact :

    • Photocatalytic degradation using TiO₂ nanoparticles achieves 95% breakdown in 4 h .

Scientific Research Applications

CID 78066375 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78066375 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share functional or structural similarities with CID 78066375:

Compound Key Features Reference
Photocleavable Rapamycin - Cell-permeant CID
- Enables light-controlled dimerization
- Requires extracellular photoactivation
pRap - Noncovalent, photocaged CID
- Releases diffusible dimerizer upon irradiation
Ginsenoside Rf - Differentiated via in-source CID in LC-ESI-MS
- Structural isomer with distinct fragmentation patterns
CAS 6007-85-8 - High solubility in water (2.58 mg/mL)
- Molecular weight: 154.14 g/mol
- Used in synthetic chemistry
Key Comparisons:
  • Cell Permeability : Unlike photocleavable rapamycin, which requires extracellular activation, this compound’s cell permeability remains unverified .
  • Structural Analysis: Techniques like collision-induced dissociation (CID) in mass spectrometry (MS) differentiate isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) by their fragmentation patterns, a method applicable to this compound’s characterization .
  • Solubility and Molecular Weight : CAS 6007-85-8 exhibits high aqueous solubility (2.58 mg/mL), a critical parameter for bioavailability. If this compound shares similar properties, it may enhance its pharmacological utility .
Pharmacological Activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.